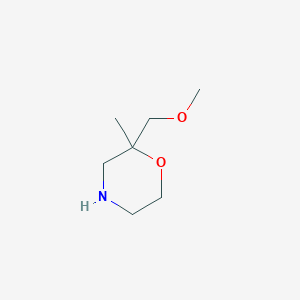![molecular formula C22H15BrClN3O4S B2490811 Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-46-4](/img/structure/B2490811.png)
Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related pyrazole and pyridazine derivatives often involves the condensation of specific halogenated precursors with hydrazine or its derivatives. A notable example includes the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride, leading to compounds that crystallize in the triclinic crystal system and exhibit structural stability through intramolecular hydrogen bonds and π…π interactions (Achutha et al., 2017). Similar methodologies could be inferred for synthesizing the compound , emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by detailed spectroscopic analysis, including 1H NMR and mass spectral analysis, and confirmed by single crystal X-ray diffraction studies. These compounds often crystallize in specific crystal systems, exhibiting intramolecular hydrogen bonds contributing to their structural stability. For example, certain compounds crystallize in the triclinic crystal system, stabilized by C-H…O hydrogen bonds and π…π interactions, indicative of the potential molecular geometry and stability of Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate (Achutha et al., 2017).
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
- Synthesis and CNS Effects : Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a related compound, was used to synthesize new derivatives of pyrazolo[3,4-c]pyridazine. The central nervous system (CNS) effects of these derivatives were studied, highlighting the potential pharmacological applications of these compounds in neurology and psychiatry (Zabska, Kołodziejczyk, Sieklucka-Dziuba, Morawska, & Kleinrok, 1998).
Heterocyclic Synthesis
- Synthesis of Heterocycles : Research demonstrated the synthesis of various heterocycles starting from ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxyl-ate, exploring the versatility of this class of compounds in organic chemistry (Deeb & El-Abbasy, 2006).
Chemical Reactions and Derivatives
- Reactivity and Derivatives : A study focused on the reactivity of related compounds, such as ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates, towards various reagents to synthesize new heterocyclic systems. This exemplifies the broad chemical utility of these compounds in synthesizing diverse molecular structures (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Potential Antimicrobial Applications
- Antimicrobial Activity : Certain derivatives of this chemical class have demonstrated promising antimicrobial activity against pathogens like Staphylococcus aureus, suggesting potential applications in combating bacterial infections (Sirakanyan et al., 2015).
Exploration in Fluorescence and Inhibitor Studies
- Fluorescence and Inhibition : Trifluoromethyl-promoted derivatives have shown novel fluorescent properties, which could be valuable in biochemical assays and research. Additionally, these derivatives have potential as inhibitors for specific plant species, indicating their utility in agricultural sciences (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Applications in Cancer Research
- Cancer Research : Some derivatives have shown significant effects in mouse tumor model cancer cell lines, suggesting their potential application in oncology for the development of new therapeutic agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Propriétés
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-13(23)10-12)17(16)21(29)27(26-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYCQSJIDAKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)




![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)